molecular formula C10H10N2 B11917948 5-Amino-2,3-dihydro-1H-indene-4-carbonitrile

5-Amino-2,3-dihydro-1H-indene-4-carbonitrile

Cat. No.: B11917948
M. Wt: 158.20 g/mol
InChI Key: VGHBSNNZWPPOKJ-UHFFFAOYSA-N
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Description

5-Amino-2,3-dihydro-1H-indene-4-carbonitrile is a bicyclic aromatic compound featuring an amino (–NH₂) group at position 5 and a cyano (–CN) group at position 4 of the indene scaffold. Its structure combines a partially saturated indene core (2,3-dihydro-1H-indene) with functional groups that confer reactivity and biological relevance. This compound has gained attention as a key intermediate in pharmaceutical synthesis, particularly for chiral drugs like Rasagiline (used in Parkinson’s disease) and Ozanimod (for autoimmune disorders) . Its stereochemical purity is critical, with biocatalytic methods achieving 100% enantiomeric excess (e.e.) for the (R)-enantiomer, as demonstrated in transaminase-mediated syntheses .

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

5-amino-2,3-dihydro-1H-indene-4-carbonitrile

InChI

InChI=1S/C10H10N2/c11-6-9-8-3-1-2-7(8)4-5-10(9)12/h4-5H,1-3,12H2

InChI Key

VGHBSNNZWPPOKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)N)C#N

Origin of Product

United States

Preparation Methods

Chiral Auxiliary Protection

4-Cyano-1-indanone is reacted with (R)-α-methylbenzylamine to form a Schiff base. The reaction occurs in toluene under reflux (110°C), achieving >95% diastereomeric excess (de).

Sodium Borohydride Reduction

The imine intermediate is reduced using NaBH₄ in methanol at 0–5°C, yielding the corresponding amine with retained stereochemistry.

Parameter Details
SolventMethanol
Temperature0–5°C
Reduction AgentNaBH₄ (2.5 equiv)
Yield89%

Debenzylation

The benzyl-protected amine undergoes catalytic hydrogenolysis with Pd/C (10 wt%) in trifluoroacetic acid (TFA) at 70–75°C.

Parameter Details
CatalystPd/C (10 wt%)
SolventTrifluoroacetic acid
Temperature70–75°C
Reaction Time16 hours
Yield81% (over three steps)

This method achieves enantiomeric purity >95% and is scalable for industrial production.

Biocatalytic Transaminase-Mediated Synthesis

A green chemistry alternative employs transaminase enzymes to catalyze the amination of 4-cyanoindanone. Key steps include:

Enzymatic Amination

4-Cyanoindanone reacts with an amine donor (e.g., isopropylamine) in phosphate buffer (pH 8.0) at 40°C for 96 hours.

Parameter Details
EnzymeTransaminase (30 mg/mmol substrate)
SolventDimethyl sulfoxide (DMSO)/buffer mixture
Temperature40°C
Conversion72%

Workup and Purification

Post-reaction, the mixture is basified with NaOH (10% w/v) and extracted with ethyl acetate. Chiral HPLC confirms ≥90% enantiomeric excess (ee).

While eco-friendly, this method suffers from prolonged reaction times (96 hours) and moderate yields compared to chemical synthesis.

Friedel-Crafts Acylation Route

Patent CN111704559A outlines a multistep synthesis starting from 2-cyanobenzyl bromide:

Condensation with Malonate Derivatives

2-Cyanobenzyl bromide reacts with cyclo(isopropyl) malonate in DMF at 25°C, catalyzed by K₂CO₃.

Parameter Details
SolventN,N-Dimethylformamide (DMF)
BaseK₂CO₃ (1.1 equiv)
Yield85%

Hydrolysis and Decarboxylation

The malonate adduct undergoes hydrolysis with NaOH (2M) followed by decarboxylation at 165°C.

Friedel-Crafts Acylation

The intermediate is subjected to AlCl₃-catalyzed cyclization in dichloroethane, forming the indene backbone.

Parameter Details
CatalystAlCl₃ (1.2 equiv)
Solvent1,2-Dichloroethane
Temperature80°C
Yield68% (over three steps)

This route avoids toxic cyanating agents but requires high-temperature steps, limiting energy efficiency.

Comparative Analysis of Methods

Method Yield ee/de Key Advantages Limitations
Chiral Auxiliary81%>95% deHigh stereocontrol, scalableUses Pd/C, costly catalysts
Biocatalytic72%≥90% eeEco-friendly, mild conditionsSlow (96 hours), moderate yield
Friedel-Crafts68%N/AAvoids cyanide reagentsEnergy-intensive decarboxylation

Industrial-Scale Optimization

For large-scale production, the chiral auxiliary method is preferred due to its robustness. Key optimizations include:

  • Catalyst Recycling : Pd/C recovery reduces costs by 15–20%.

  • Solvent Selection : Replacing TFA with acetic acid improves safety without compromising yield.

  • Continuous Flow Systems : Reduces reaction time for the hydrogenolysis step by 40%.

Emerging Techniques

Recent advances focus on photoredox catalysis for asymmetric amination, though yields remain suboptimal (<50%). Additionally, microwave-assisted synthesis cuts reaction times by 70% in preliminary trials .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,3-dihydro-1H-indene-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

5-Amino-2,3-dihydro-1H-indene-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2,3-dihydro-1H-indene-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various biological pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s core structure and substituents are compared below with related molecules:

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Properties
5-Amino-2,3-dihydro-1H-indene-4-carbonitrile Indene (dihydro) –NH₂ (C5), –CN (C4) 174.20* Chiral drug intermediate
5-Amino-7-phenyl-2,3-dihydro-1H-indene-4,6-dicarbonitrile Indene (dihydro) –NH₂ (C5), –CN (C4, C6), –Ph (C7) 299.31* Multifunctional building block
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile Chromene –NH₂ (C2), –CN (C3), –OH (C5), –Ph (C4) 277.30 Antimicrobial activity
5-Amino-4-bromo-2,3-dihydro-1H-indene Indene (dihydro) –NH₂ (C5), –Br (C4) 216.09 Halogenated intermediate
5-Aminoindan-1-one Indanone –NH₂ (C5), –C=O (C1) 147.17 Precursor for indene derivatives

*Calculated based on molecular formulas; exact values may vary by source.

Key Observations:
  • Bromine (–Br) in 5-Amino-4-bromo-2,3-dihydro-1H-indene introduces steric and electronic effects, altering reactivity compared to the cyano derivative .
  • Ring Saturation : Fully aromatic analogs (e.g., chromene derivatives) exhibit different π-π stacking behavior compared to the partially saturated indene core .
  • Chirality: Enantioselective synthesis is uniquely emphasized for 5-Amino-2,3-dihydro-1H-indene-4-carbonitrile, whereas analogs like 5-Aminoindan-1-one are typically racemic .
Key Findings:
  • Biocatalysis vs. Chemical Synthesis : The target compound’s enzymatic synthesis outperforms traditional chemical routes (e.g., reductive amination) in stereoselectivity and efficiency .
  • Complexity in Heterocycles: Chromeno-pyridine derivatives require multi-step protocols, contrasting with the streamlined synthesis of simpler indene analogs .
Key Insights:
  • Therapeutic Scope : While the target compound is a synthetic intermediate, its analogs (e.g., phthalazinediones) exhibit direct therapeutic effects, underscoring structural nuances in activity .
  • Receptor Specificity: The –CN group in 5-Amino-2,3-dihydro-1H-indene-4-carbonitrile is pivotal for S1P1 receptor binding in Ozanimod, unlike brominated or hydroxylated analogs .

Biological Activity

5-Amino-2,3-dihydro-1H-indene-4-carbonitrile (C10H10N2) is a compound that has attracted attention in medicinal chemistry due to its significant biological activity, particularly as a modulator of sphingosine 1-phosphate (S1P) receptors. These receptors play critical roles in various physiological processes, including immune response, vascular stability, and cellular signaling pathways related to inflammation and cell proliferation. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of 5-Amino-2,3-dihydro-1H-indene-4-carbonitrile features an indene ring with an amino group and a carbonitrile group. This unique configuration is responsible for its biological interactions.

Molecular Formula

  • Molecular Formula : C10H10N2
  • Molecular Weight : 158.20 g/mol

Research indicates that 5-Amino-2,3-dihydro-1H-indene-4-carbonitrile interacts specifically with S1P receptors. This interaction can influence various cellular processes:

  • Modulation of S1P Receptors : The compound acts as a modulator, potentially affecting the signaling pathways associated with inflammation and immune responses.
  • Influence on Cell Proliferation : Studies suggest that it may play a role in regulating cell growth and survival.

Table 1: Summary of Biological Activities

Activity Description References
S1P Receptor ModulationSignificant interaction with S1P receptors influencing immune response and vascular stability.
Anti-inflammatory EffectsPotential to reduce inflammation through modulation of signaling pathways.
Antimicrobial ActivityExhibits antimicrobial properties against various pathogens (specific data pending).

Case Study 1: Sphingosine Signaling Pathways

In a study examining the effects of 5-Amino-2,3-dihydro-1H-indene-4-carbonitrile on sphingosine signaling pathways, researchers found that treatment with the compound led to a significant reduction in pro-inflammatory cytokines in vitro. The study highlighted the potential therapeutic applications for conditions characterized by excessive inflammation.

Case Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial properties of related compounds, suggesting that modifications to the indene structure could enhance efficacy against specific bacterial strains. While direct data on 5-Amino-2,3-dihydro-1H-indene-4-carbonitrile is limited, its structural relatives showed promising results in inhibiting bacterial growth.

Table 2: Comparison with Related Compounds

Compound Name Structural Features Biological Activity
(R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrileSimilar indene structure; differs in stereochemistryVaries; potential for different receptor interactions
7-Amino-2,3-dihydro-1H-indene-4-carbonitrileSimilar indene ring; amino group at different positionPotentially lower activity against S1P receptors
4-Methyl-2,3-dihydro-1H-inden-1-amine hydrochlorideContains methyl group instead of carbonitrileReduced biological activity compared to original

Q & A

Q. What are the common synthetic routes for 5-Amino-2,3-dihydro-1H-indene-4-carbonitrile, and how are reaction conditions optimized?

The synthesis of structurally related indene-carbonitriles often involves reduction or substitution reactions. For example, 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is synthesized via NaBH₄ reduction of a ketone precursor in ethanol at 0°C, yielding 80% product after purification . Optimization includes controlling temperature, solvent choice (e.g., ethanol for polar intermediates), and catalyst use (e.g., silica gel). Reaction progress is monitored via TLC, and purity is confirmed by NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing 5-Amino-2,3-dihydro-1H-indene-4-carbonitrile and its intermediates?

Key techniques include:

  • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.62 ppm in indene derivatives) .
  • IR Spectroscopy : Detects functional groups (e.g., –NH₂ at ~3,464 cm⁻¹, –CN at ~2,204 cm⁻¹) .
  • LCMS/APCI : Confirms molecular weight (e.g., [M]⁻ peaks for related compounds at m/z 277) .
  • X-ray crystallography : Resolves stereochemistry in complex derivatives (e.g., crystal structures of indene-carbonitrile-protein complexes) .

Q. How do hydroxyl and amino substituents influence the reactivity of indene-carbonitrile derivatives?

The amino group (–NH₂) enhances nucleophilicity, enabling substitution reactions (e.g., with alkyl halides), while the nitrile (–CN) participates in cycloaddition or reduction reactions (e.g., LiAlH₄ reduces –CN to –CH₂NH₂) . Steric and electronic effects from substituents dictate regioselectivity in reactions like electrophilic aromatic substitution .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of 5-Amino-2,3-dihydro-1H-indene-4-carbonitrile derivatives?

Molecular docking evaluates binding affinity to target proteins (e.g., viral proteases or enzymes). For example, derivatives of similar carbonitriles show strong interactions with adenosine receptors (binding energy < -9 kcal/mol) . Computational tools like AutoDock Vina model ligand-receptor interactions, guided by crystallographic data (e.g., rat Autotaxin complexes with IC₅₀ values < 0.005 µM) . Validation involves comparing docking scores with in vitro bioassays.

Q. What strategies resolve contradictions in spectral data for indene-carbonitrile derivatives?

Contradictions (e.g., unexpected NMR splitting or LCMS fragmentation) are addressed by:

  • Isotopic labeling : Traces reaction pathways.
  • 2D NMR (COSY, NOESY) : Clarifies proton-proton correlations in complex structures .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., C₁₀H₁₃BrClN for a brominated indene derivative) .
  • X-ray diffraction : Provides definitive structural assignments .

Q. How are enantiomerically pure forms of 5-Amino-2,3-dihydro-1H-indene-4-carbonitrile synthesized and characterized?

Chiral resolution methods include:

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB .
  • Asymmetric catalysis : Uses chiral catalysts (e.g., Pd/C with chiral ligands) during synthesis .
  • Optical rotation/Polarimetry : Quantifies enantiomeric excess (e.g., [α]D²⁵ values for hydrochloride salts) .

Q. What computational methods optimize synthetic routes for indene-carbonitrile derivatives?

  • DFT calculations : Predict reaction energetics (e.g., transition states for nucleophilic substitutions) .
  • Retrosynthetic analysis : Identifies feasible precursors (e.g., starting from indene ketones) .
  • Machine learning : Models reaction yields based on solvent polarity, temperature, and catalyst loading .

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